molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Cat. No.: B1396098
CAS No.: 1265634-26-1
M. Wt: 139.2 g/mol
InChI Key: ZOSADMMSAYQWSZ-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine: is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring attached to a dimethylethylamine group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The imidazole ring in this compound can bind to the heme iron atom of cytochrome P450, affecting its catalytic activity . Additionally, this compound may interact with other biomolecules such as nucleic acids and proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and affect its ability to catalyze reactions. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise localization of the compound within cells can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine typically involves the reaction of imidazole with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong base like sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to enhance yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: It can participate in substitution reactions where the imidazole ring or the amine group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.

Medicine: The compound has shown potential as a pharmacophore in the development of new drugs. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in the design of novel therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound is employed as a catalyst in various chemical reactions. It is also used as an intermediate in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    [2-(1H-imidazol-1-yl)ethanamine]: This compound has a similar imidazole ring but with an ethanamine group instead of a dimethylethylamine group.

    [2-(1H-imidazol-1-yl)propylamine]: This compound features a propylamine group attached to the imidazole ring.

    [2-(1H-imidazol-1-yl)butylamine]: This compound has a butylamine group linked to the imidazole ring.

Uniqueness: The uniqueness of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylethylamine group enhances its steric and electronic characteristics, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-imidazol-1-yl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSADMMSAYQWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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